1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Overview
Description
1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic compound featuring a nitrobenzyl group, a thioether linkage, and an imidazole ring
Preparation Methods
The synthesis of 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Thioether Formation: The reaction of the nitrobenzyl compound with a thiol to form a thioether linkage.
Imidazole Ring Formation: Cyclization reactions to form the imidazole ring, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.
Substitution: The thioether linkage can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group and imidazole ring play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar compounds to 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone include:
2-Nitrobenzyl Alcohol: Known for its photochemical properties and applications in photoremovable protecting groups.
1-(2-Nitrophenyl)ethanol: Used in various organic synthesis reactions and studied for its photochemical behavior.
Thiazolidine Derivatives: These compounds share the thioether linkage and are studied for their diverse biological activities.
The uniqueness of this compound lies in its combination of a nitrobenzyl group, thioether linkage, and imidazole ring, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-9(16)14-6-5-13-12(14)19-8-10-3-2-4-11(7-10)15(17)18/h2-4,7H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFKOCYONJYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN=C1SCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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